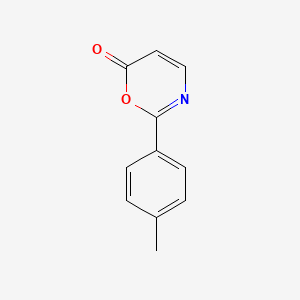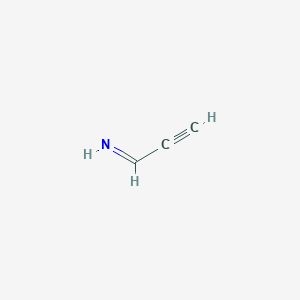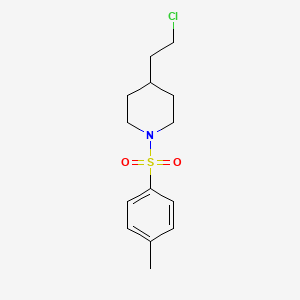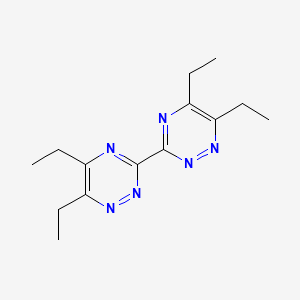
6-Octenenitrile, 7-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Octenenitrile, 7-methyl- is an organic compound with the molecular formula C10H15N It is a nitrile derivative, characterized by the presence of a nitrile group (-C≡N) attached to an octene chain with a methyl substitution at the seventh position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Octenenitrile, 7-methyl- typically involves the reaction of appropriate alkenes with nitrile-containing reagents. One common method is the hydrocyanation of alkenes, where an alkene reacts with hydrogen cyanide (HCN) in the presence of a catalyst to form the nitrile. The reaction conditions often require a transition metal catalyst, such as nickel or palladium, and may be conducted under mild to moderate temperatures and pressures.
Industrial Production Methods: Industrial production of 6-Octenenitrile, 7-methyl- may involve large-scale hydrocyanation processes. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions: 6-Octenenitrile, 7-methyl- can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are common reducing agents.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be used for substitution reactions.
Major Products Formed:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles or amines.
Aplicaciones Científicas De Investigación
6-Octenenitrile, 7-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals, polymers, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-Octenenitrile, 7-methyl- involves its interaction with various molecular targets. The nitrile group can act as an electrophile, participating in nucleophilic addition reactions. The compound may also interact with enzymes that catalyze the hydrolysis or reduction of nitriles, leading to the formation of amides or amines. These interactions can affect biological pathways and processes, making the compound useful in biochemical studies.
Comparación Con Compuestos Similares
7-Octenenitrile: Similar structure but lacks the methyl substitution.
3,7-Dimethyl-6-octenenitrile: Contains an additional methyl group at the third position.
7-Methyl-7-octenenitrile: Similar structure with the methyl group at a different position.
Uniqueness: 6-Octenenitrile, 7-methyl- is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for targeted synthetic applications and research studies.
Propiedades
Número CAS |
90607-86-6 |
|---|---|
Fórmula molecular |
C9H15N |
Peso molecular |
137.22 g/mol |
Nombre IUPAC |
7-methyloct-6-enenitrile |
InChI |
InChI=1S/C9H15N/c1-9(2)7-5-3-4-6-8-10/h7H,3-6H2,1-2H3 |
Clave InChI |
NTQCADUFUWOVJN-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCCCC#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1,1-Bis(ethylsulfanyl)-2-fluoroethyl]benzene](/img/structure/B14363584.png)









![1-Methoxy-2-[2-(3-methoxyphenyl)ethenyl]benzene](/img/structure/B14363656.png)
![3,4-Dimethyl-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14363657.png)
![5,5'-[(2-Chlorophenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole)](/img/structure/B14363661.png)
